molecular formula C18H19N7O B2497108 (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(m-tolyl)piperazin-1-yl)methanone CAS No. 1448073-10-6

(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(m-tolyl)piperazin-1-yl)methanone

Cat. No.: B2497108
CAS No.: 1448073-10-6
M. Wt: 349.398
InChI Key: QCJRIFFQKUALDL-UHFFFAOYSA-N
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Description

(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(m-tolyl)piperazin-1-yl)methanone is a novel chemical reagent designed for research applications. Compounds featuring the 1,2,4-triazole pharmacophore are of significant interest in medicinal chemistry due to their diverse biological profiles, which can include antibacterial, antifungal, and anticancer activities . The integration of a pyridazine core further enhances its potential as a key intermediate in the development of pharmacologically active molecules. This product is intended for use in biological screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is supplied as a solid and should be stored in a cool, dry environment. This compound is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(3-methylphenyl)piperazin-1-yl]-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c1-14-3-2-4-15(11-14)23-7-9-24(10-8-23)18(26)16-5-6-17(22-21-16)25-13-19-12-20-25/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJRIFFQKUALDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(m-tolyl)piperazin-1-yl)methanone is a complex organic molecule notable for its potential biological activities. This article reviews the biochemical properties, cellular effects, and molecular mechanisms associated with this compound, drawing on diverse sources of scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N8OC_{16}H_{16}N_{8}O with a molecular weight of approximately 336.36 g/mol. It contains several functional groups including a triazole ring, a pyridazine ring, and a piperazine moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC16H16N8O
Molecular Weight336.36 g/mol
PurityTypically 95%

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown potent inhibitory activities against the MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines:

  • MCF-7 Cell Line : The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation.
  • HCT-116 Cell Line : Similar potent activity was observed, suggesting its potential as an anticancer agent.

The biological activity of the compound is largely attributed to its interaction with cellular targets. Research indicates that it binds to the colchicine binding site on tubulin, disrupting microtubule formation and thereby inhibiting cancer cell division. This mechanism is critical in understanding how the compound exerts its cytotoxic effects.

Study 1: Cytotoxic Evaluation

A study published in PubChem evaluated the cytotoxic effects of various derivatives of similar compounds. The findings indicated that the presence of the triazole and piperazine rings significantly enhanced anticancer activity compared to other structural analogs.

Study 2: Enzyme Interaction

Further biochemical analysis revealed that this compound interacts with several enzymes involved in cancer progression. The inhibition of specific kinases was noted, which could contribute to its overall anticancer efficacy .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Structural Features and Properties

Compound Name / ID Core Structure Substituents (R Groups) Physical State Molecular Weight (g/mol) Key Spectral Data (ESI-MS)
Target Compound Pyridazine + 1,2,4-triazole 4-(m-Tolyl)piperazine Not reported Estimated ~400-450* Not available
(6-Chloro-2-methylimidazo-[1,2-a]-pyridin-3-yl)(4-...-methanone (8p) Imidazo-pyridine + 1,2,3-triazole 4-(Nitro-methoxy-phenyl)-piperazine Solid (104–105°C) 562.97 (Exp: 563.6) [M+H]⁺: 563.6
(2,7-Dimethylimidazo-[1,2-a]-pyridin-3-yl)(4-...-methanone (10a) Imidazo-pyridine + 1,2,3-triazole 4-(Propyl-triazolyl-ethyl)-piperazine Liquid 435.54 (Exp: 435.6) [M+H]⁺: 435.6
[3-(1H-Tetrazol-1-yl)phenyl][4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methanone Pyridazine + tetrazole 4-(Pyridinyl-pyridazinyl)-piperazine Not reported 429.45 [M+H]⁺: 430.1
Posaconazole Triazole + tetrahydrofuran 4-(Difluorophenyl)-piperazine Not reported 700.77 [M+H]⁺: 701.3

*Estimated based on analogs.

Key Observations:

Core Heterocycles: The target compound’s pyridazine-triazole core differs from imidazo-pyridine-triazole systems in . Pyridazine’s electron-deficient nature may alter binding interactions compared to imidazo-pyridine. Triazole vs.

Substituent Effects :

  • Piperazine Modifications : The m-tolyl group on the target’s piperazine contrasts with nitro (8p) or alkyl-triazole (10a) substituents in analogs. m-Tolyl enhances lipophilicity (logP ~3.5*), favoring CNS penetration, while nitro groups (8p) may confer redox activity relevant to antiparasitic effects .
  • Triazole Position : The 1,2,4-triazole in the target differs from 1,2,3-triazole in analogs, altering steric and electronic profiles.

Physical State :

  • Solid analogs (e.g., 8p, 11a) typically feature nitro or chloro substituents, suggesting the target compound may also solidify due to its aromatic m-tolyl group.

Inferred Bioactivity and Pharmacological Potential

  • Antimicrobial Activity: compounds with nitro groups (e.g., 8p) exhibit antileishmanial activity (IC₅₀ ~10 µM), likely via nitro-reductase activation.
  • CNS Effects : Piperazine derivatives (e.g., JJKK-048 in ) show hypomotility and analgesia, suggesting the target’s piperazine-m-tolyl system could modulate serotonin or dopamine receptors .
  • Enzyme Inhibition : Posaconazole () inhibits fungal CYP51 via triazole coordination to heme iron. The target’s triazole may similarly target metalloenzymes, though pyridazine’s planar structure might limit binding .

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